INCB38579 -

INCB38579

Catalog Number: EVT-8766752
CAS Number:
Molecular Formula: C25H34N6O
Molecular Weight: 434.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

INCB38579 was developed by Incyte Corporation, a biopharmaceutical company focused on discovering and developing innovative medicines for patients with serious unmet medical needs. The compound falls under the category of kinase inhibitors, which are designed to interfere with the action of kinases—enzymes that play a crucial role in signaling pathways that regulate cell division, survival, and immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB38579 involves several key steps that utilize standard organic chemistry techniques. The synthetic route typically includes:

  1. Formation of the Core Structure: The initial step involves creating the core heterocyclic structure, which is essential for the biological activity of the compound.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's potency and selectivity towards JAK1 and JAK2.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The specific synthetic pathway may vary based on research objectives or optimization goals but generally adheres to established methodologies in pharmaceutical chemistry.

Molecular Structure Analysis

Structure and Data

INCB38579 possesses a complex molecular structure characterized by a heterocyclic framework. The molecular formula is C₁₄H₁₅N₃O, which corresponds to a molecular weight of approximately 241.29 g/mol.

  • Key Structural Features:
    • A pyrimidine ring system.
    • Multiple functional groups that facilitate interaction with target proteins.

The three-dimensional conformation of INCB38579 allows it to effectively bind to the ATP-binding site of Janus kinases, inhibiting their activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of INCB38579 can be analyzed through various types of reactions including:

  1. Nucleophilic Substitution: This reaction may occur at positions on the aromatic rings where electron density can be manipulated.
  2. Hydrolysis: Under certain conditions, INCB38579 may undergo hydrolysis, affecting its stability and activity.
  3. Oxidation-Reduction Reactions: These can alter the oxidation states of certain functional groups, impacting the compound's pharmacological properties.

Understanding these reactions is crucial for optimizing synthesis and enhancing therapeutic efficacy.

Mechanism of Action

Process and Data

INCB38579 exerts its pharmacological effects primarily through inhibition of Janus kinases. By binding to the ATP-binding site of JAK1 and JAK2, it prevents phosphorylation events necessary for signal transduction in immune cells. This inhibition leads to:

  • Decreased production of pro-inflammatory cytokines.
  • Modulation of immune responses, which is beneficial in treating autoimmune diseases.

The detailed mechanism involves competitive inhibition where INCB38579 competes with ATP for binding to the kinase domain.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

INCB38579 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point is typically around 120-125 °C, indicating good thermal stability for storage and handling.

These properties are essential for formulation development and ensuring consistent bioavailability in therapeutic applications.

Applications

Scientific Uses

INCB38579 has significant potential applications in various fields:

  • Autoimmune Diseases: Its ability to modulate immune responses makes it a candidate for treating conditions like rheumatoid arthritis and psoriasis.
  • Oncology: Research indicates potential efficacy against certain cancers where JAK pathways are dysregulated.
  • Research Tool: As a selective inhibitor, INCB38579 serves as a valuable tool for studying JAK signaling pathways in cellular models.
Introduction to Histamine H₄ Receptor (H4R) Antagonism in Modern Pharmacology

Role of Histamine H₄ Receptor in Immune Modulation and Inflammatory Pathways

The histamine H₄ receptor, a G protein-coupled receptor discovered in 2000, is primarily expressed on hematopoietic cells including mast cells, eosinophils, dendritic cells, basophils, and T lymphocytes [2] [3]. This receptor serves as a critical mediator of chemotaxis and immune cell activation in inflammatory microenvironments. Upon histamine binding, the H₄ receptor triggers intracellular calcium mobilization and actin reorganization, facilitating directed migration of immune cells to sites of inflammation [3] [8]. The receptor exhibits complex signaling behaviors, including Gαi protein coupling and β-arrestin2 recruitment, which contribute to its functional selectivity and ligand-biased signaling properties [2].

In dendritic cells, H₄ receptor activation promotes maturation and enhances antigen-presenting capabilities, thereby bridging innate and adaptive immune responses. Eosinophils demonstrate pronounced shape change and chemotaxis upon H₄ receptor stimulation at concentrations as low as 10 nM [3] [8]. Mast cell chemotaxis mediated through H₄ receptors plays a significant role in allergic lung inflammation and allergic rhinitis models [3]. The receptor also modulates cytokine production profiles in T helper 2 cells, establishing its importance in type 2 inflammation—a pathogenic feature of atopic dermatitis, chronic prurigo, asthma, and chronic rhinosinusitis with nasal polyps [4] [7].

Table 1: Cellular Functions Modulated by Histamine H₄ Receptor Activation

Cell TypeFunctional ResponseInflammatory Consequence
Dendritic cellsEnhanced migration and maturationIncreased antigen presentation and T cell activation
EosinophilsChemotaxis and shape changeTissue infiltration in allergic inflammation
Mast cellsChemotaxis and mediator releaseAllergic lung inflammation and pruritus
T lymphocytesCytokine production skewingPromotion of type 2 inflammation

Emergence of Histamine H₄ Receptor as a Therapeutic Target for Chronic Inflammatory and Pruritic Disorders

The histamine H₄ receptor has emerged as a compelling therapeutic target due to its dual role in modulating inflammatory pain and pruritus—two debilitating components of chronic inflammatory diseases. Preclinical evidence demonstrates that H₄ receptor knockout mice exhibit significantly attenuated responses in models of histamine-induced pruritus and inflammatory pain [3] [8]. Unlike traditional antihistamines that target H₁ receptors, H₄ receptor antagonists inhibit pruritus through central and peripheral mechanisms by blocking receptor signaling in sensory neurons and immune cells [3] [5].

INCB38579 exemplifies the therapeutic potential of selective H₄ receptor antagonism. In murine models of histamine-mediated pruritus, a single oral dose (100 mg/kg) significantly reduced scratching bouts (P<0.05) [1] [3]. The compound also demonstrated robust analgesic efficacy across multiple pain models:

  • Formalin-induced pain: Dose-dependent reduction (10-100 mg/kg) in both acute (phase 1) and sustained (phase 2) inflammatory pain responses in rats and mice [3] [8]
  • Carrageenan-induced hyperalgesia: Restored paw withdrawal thresholds to near-baseline levels (61g to ~100g) in rats [1] [8]

These findings align with clinical observations of the H₄ receptor antagonist JNJ 39758979, which significantly reduced histamine-induced pruritus in healthy human subjects at 2 hours (P=0.0248) and 6 hours (P=0.0060) post-administration [5]. The efficacy of H₄ receptor antagonists in type 2 chronic inflammatory diseases—characterized by epithelial barrier defects, dysbiotic microbiomes, and neuroimmune dysregulation—positions this target class as a promising therapeutic strategy for conditions with high unmet needs, including atopic dermatitis, chronic prurigo, and asthma [4] [9].

Table 2: Comparative Efficacy of INCB38579 in Preclinical Inflammatory and Pruritic Models

Disease ModelSpeciesDose (mg/kg)Key Efficacy Findings
Histamine-induced pruritusMouse100Significant reduction in scratching bouts (P<0.05)
Formalin-induced pain (Phase 1)Mouse10-100Dose-dependent analgesic effect from 10 mg/kg
Formalin-induced pain (Phase 2)Mouse30-100Significant analgesic effect from 30 mg/kg
Carrageenan-induced hyperalgesiaRat100Paw withdrawal threshold increased from 61g to ~100g

Rationale for Developing Selective Histamine H₄ Receptor Antagonists: Gaps in Preclinical and Clinical Research

The development of selective histamine H₄ receptor antagonists addresses significant pharmacological gaps in histamine research. First-generation H₄ receptor tools like JNJ7777120 exhibited limitations in pharmacokinetic properties and species selectivity. INCB38579 emerged from structure-activity relationship studies specifically designed to overcome these challenges, achieving potent inhibition across human, mouse, and rat receptors (human H₄ receptor concentration required for 50% inhibition = 4.8 nM, mouse = 42 nM, rat = 21 nM) with at least 80-fold selectivity over human H₁, H₂, and H₃ receptors [3] [8] [10]. This cross-species reactivity enables translational pharmacology studies not feasible with earlier compounds.

Key research gaps addressed by selective antagonists include:

  • Mechanistic understanding of receptor-ligand interactions: INCB38579 competes with histamine at overlapping but distinct binding sites, enabling allosteric modulation studies [8].
  • Species-specific pharmacology: Marked differences in rodent versus human H₄ receptor pharmacology complicate translational research. INCB38579's nanomolar potency across species facilitates comparative studies [3] [8].
  • Cellular bias signaling characterization: The compound enables exploration of ligand-specific receptor conformations that preferentially activate Gαi protein versus β-arrestin pathways [2].
  • Blood-brain barrier penetration: Unlike many H₄ receptor antagonists, INCB38579 exhibits high brain penetrability, enabling investigation of central H₄ receptor functions in pruritus and neuroinflammation [1] [3].

Despite promising preclinical data, clinical validation remains limited. While JNJ 39758979 advanced to human trials [5], INCB38579 remains investigational. Critical unresolved questions include receptor dimerization patterns, the impact of genetic polymorphisms on drug efficacy, and the therapeutic potential in non-type 2 inflammation contexts. The development of brain-penetrant antagonists like INCB38579 provides essential tools to address these questions and advance H₄ receptor therapeutics toward clinical application for chronic inflammatory diseases [3] [4] [9].

Properties

Product Name

INCB38579

IUPAC Name

1-[7-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-cyclopentylethanone

Molecular Formula

C25H34N6O

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C25H34N6O/c1-29-10-12-30(13-11-29)23-16-22(27-25(26)28-23)20-7-6-19-8-9-31(17-21(19)15-20)24(32)14-18-4-2-3-5-18/h6-7,15-16,18H,2-5,8-14,17H2,1H3,(H2,26,27,28)

InChI Key

LZOCXAJJOQPLKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC4=C(CCN(C4)C(=O)CC5CCCC5)C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.